Sodium propanoate, also known as sodium propionate, is the sodium salt of propionic acid with the chemical formula or . This compound appears as a white crystalline solid that is hygroscopic, meaning it can absorb moisture from the air. Sodium propanoate is classified as a food preservative and an antimicrobial agent, primarily used to inhibit mold growth in bakery products and other food items. It is recognized as safe by various regulatory agencies, including the Food and Drug Administration in the United States and the European Food Safety Authority in Europe, where it is designated with the E number E281 .
Sodium propanoate can be synthesized through several methods, with one common approach involving the neutralization of propionic acid with sodium hydroxide or sodium carbonate. The general reaction can be expressed as follows:
In a specific patented method, propionic acid is stirred at a controlled temperature while sodium carbonate is gradually added. The process is conducted without heating, which reduces energy consumption significantly .
The reaction typically involves stirring propionic acid at speeds of 50-70 revolutions per minute and maintaining temperatures between 0°C to 45°C during the addition of sodium carbonate. After mixing, the product is dried to obtain sodium propanoate .
Sodium propanoate has a molecular weight of approximately 96.06 g/mol and consists of a sodium ion () and a propanoate ion (). The structural formula can be represented as:
The compound exhibits a layered structure where sodium ions are coordinated by carboxylate groups from multiple propanoate ions. The melting point of sodium propanoate ranges from 285°C to 286°C .
Sodium propanoate participates in various chemical reactions typical of carboxylate salts. It can react with acids to regenerate propionic acid and can also undergo esterification reactions. For example:
This reaction highlights its ability to act as a source of propionic acid upon treatment with strong acids .
Sodium propanoate acts primarily as an antimicrobial agent by disrupting the cellular processes of fungi and bacteria. It interferes with the metabolic pathways within microbial cells, particularly affecting energy production mechanisms such as the tricarboxylic acid cycle. This disruption leads to reduced growth rates and viability of spoilage organisms in food products .
Sodium propanoate is widely used in food preservation due to its antifungal properties, particularly in bakery products where it helps prevent mold growth. It is also utilized in various scientific applications, including:
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